(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate
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Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate is a compound that features a unique combination of an oxazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by esterification with 2-(trifluoromethyl)benzoic acid . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxazole rings.
Scientific Research Applications
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The oxazole ring and trifluoromethyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives: These compounds share the trifluoromethyl group and have applications in anticancer research.
5-Amino-pyrazoles: These compounds are used in organic and medicinal synthesis and share some structural similarities with the oxazole ring.
Uniqueness
(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate is unique due to its combination of an oxazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3/c19-18(20,21)15-9-5-4-8-14(15)17(23)24-11-13-10-16(25-22-13)12-6-2-1-3-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXSVWLRXVQQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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